Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Description
Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyridoazepine core with a chlorine substituent at position 2 and a methyl ester group at position 1. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
methyl 2-chloro-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)11-8(13)7-10(15)14-6-4-2-3-5-9(11)14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZKQJYZVIQXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCCN2C(=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Carboxylic Acid Precursors
A foundational approach involves synthesizing the pyridoazepine core followed by esterification. The carboxylic acid analog, 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, is first prepared via a three-step sequence:
- Acetylation and Diazotization : 2-Methyl-4-nitroaniline undergoes acetylation with acetic anhydride, followed by diazotization using isoamyl nitrite in tetrahydrofuran at 70–100°C.
- Cyclization : Intramolecular coupling forms the azepine ring, yielding 1-acetyl-5-nitroindazole intermediates.
- Hydrolysis and Oxidation : Acidic hydrolysis removes the acetyl group, and oxidation with potassium permanganate introduces the keto functionality.
Esterification : The carboxylic acid is treated with methanol and $$ \text{H}2\text{SO}4 $$ under reflux to produce the methyl ester. Yields range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexanes).
Direct Halogenation of Pyridoazepine Esters
Alternative methods introduce chlorine after esterification to improve regiocontrol:
- Methyl Ester Formation : Methyl 4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is synthesized via nucleophilic substitution of the corresponding acid chloride with methanol.
- Chlorination : Gaseous chlorine ($$ \text{Cl}_2 $$) at 1–4 atm in carbon tetrachloride (70–120°C) selectively substitutes hydrogen at position 2. Catalysts like iron powder enhance reaction rates, achieving 70–85% yields.
Flow Chemistry Approaches
Modern protocols utilize continuous flow reactors to optimize exothermic steps (e.g., diazotization):
- Setup : A mixture of THF and water is pumped through a heated reactor (30 min residence time).
- Advantages : Improved heat dissipation increases conversion rates (80% vs. 60% batch) and reduces byproducts.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Halogenation Solvent | Carbon tetrachloride | 85% selectivity |
| Esterification Temp | 60–80°C | Prevents hydrolysis |
| Cyclization Time | 10–15 h | Minimizes ring-opening |
Catalysts
- Reduction Steps : Raney nickel or palladium carbon in methanol/ethanol (25–70°C) achieve full nitro-to-amine conversion.
- Esterification : Sulfuric acid outperforms $$ \text{SOCl}_2 $$ due to milder conditions.
Analytical Characterization
Critical quality control metrics include:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) shows characteristic peaks at δ 3.79 (ester methyl) and δ 6.71 (azepine protons).
- Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 267.70.
- HPLC Purity : >98% achieved via silica gel chromatography (40–60% ethyl acetate/hexanes).
Industrial Scalability and Challenges
While lab-scale syntheses are well-established, mass production faces hurdles:
- Chlorine Handling : Requires specialized equipment for high-pressure reactions.
- Cost : Palladium catalysts increase expenses; iron powder alternatives are being explored.
- Waste Management : Neutralization of acidic byproducts remains energy-intensive.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives could be explored for their therapeutic properties in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and commercial availability:
Key Observations:
The hydroxy analog has a lower molecular weight (237.3 vs. ~275.7 for the chloro variant) due to the absence of chlorine, which may improve aqueous solubility .
Structural Core Variations :
- The indolizine derivative (CAS 116993-42-1) shares a bicyclic framework but replaces the pyridoazepine core with an indolizine system, altering ring strain and electronic properties .
- The carboxylic acid analog (CAS 1515186-97-6) lacks the ester group, which could reduce metabolic stability but enhance binding to polar biological targets .
Commercial Availability :
- The hydroxy analog (CAS 37704-44-2) is commercially available in milligram to gram quantities with 95% purity, while the chloro variant remains less documented .
Research Findings and Implications
- Synthetic Utility : The hydroxy analog (CAS 37704-44-2) has been utilized as a precursor for further functionalization, suggesting that the chloro variant could serve as a versatile intermediate in medicinal chemistry .
- Thermal Stability : The hydroxy analog’s melting point (222–224 °C) indicates moderate thermal stability, likely reduced in the chloro variant due to increased molecular weight .
Biological Activity
Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 299.72 g/mol. The presence of a chlorine atom and various functional groups enhances its reactivity and interaction with biological targets.
Pharmacological Effects
-
Antimicrobial Activity :
- Studies have indicated that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties :
- Preliminary research suggests that this compound may possess anticancer activity. It has been tested against various cancer cell lines with promising results indicating inhibition of cell proliferation and induction of apoptosis.
-
Anti-inflammatory Effects :
- The compound has also demonstrated anti-inflammatory properties in animal models. It appears to modulate inflammatory pathways, which could make it a candidate for treating inflammatory diseases.
-
Neuroprotective Activity :
- Emerging studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and neuronal apoptosis.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways that contribute to disease progression.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and cell survival.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Base Compound | 32 | 64 |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Apoptotic assays indicated increased caspase activity in treated cells compared to controls.
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future studies include:
- Clinical Trials : To evaluate safety and efficacy in humans.
- Mechanistic Studies : To explore specific molecular targets and pathways affected by the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-chloro-4-oxo-hexahydropyridoazepine-carboxylate, and how can computational methods improve reaction efficiency?
- Methodological Answer : Synthesis optimization involves multi-step reactions, often starting with ring-forming strategies (e.g., cyclization of substituted pyridines or azepines). Computational tools like quantum chemical reaction path searches can identify energy barriers and transition states, reducing trial-and-error experimentation. For example, integrating density functional theory (DFT) with experimental validation helps narrow optimal conditions (e.g., solvent, temperature) .
- Key Data :
| Parameter | Role in Synthesis | Example from Literature |
|---|---|---|
| Solvent polarity | Affects cyclization | Polar aprotic solvents favored |
| Temperature control | Minimizes side reactions | 60–80°C for stability |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith® columns) resolves impurities, while LC-MS confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) clarifies stereochemistry and substituent positions. For example, deuterated solvents in NMR enhance signal resolution for complex heterocycles .
Q. How can researchers investigate the compound’s potential bioactivity against enzymatic targets?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to screen interactions with targets like kinases or proteases. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to active sites. Compare results with structurally similar pyridoazepine derivatives, noting substituent effects on potency .
Advanced Research Questions
Q. What advanced crystallographic techniques resolve this compound’s 3D structure, and how does its conformation influence reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths, angles, and ring puckering. For example, hexahydropyridoazepine derivatives often exhibit boat conformations, affecting steric interactions in catalysis or binding .
- Example Data :
| Parameter | Value for Similar Compound |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| R-factor | <0.05 |
Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests). Analyze experimental variables: buffer pH, cell-line specificity, or compound solubility. Apply statistical frameworks (e.g., ANOVA) to distinguish systematic errors from biological variability .
Q. What reactor design principles enhance scalability for synthesizing this compound?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., chlorination). Membrane separation technologies (e.g., nanofiltration) purify intermediates. Process simulations (Aspen Plus®) model kinetics and optimize residence time .
Q. What safety protocols are critical when handling this compound’s reactive intermediates (e.g., chloroethyl precursors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
